Phenolphthalin
Overview
Description
Phenolphthalein is a chemical compound with the formula C20H14O4 . It is often used as an indicator in acid–base titrations . In this application, it turns colorless in acidic solutions and pink in basic solutions . It belongs to the class of dyes known as phthalein dyes . Phenolphthalein is slightly soluble in water and usually is dissolved in alcohols in experiments .
Synthesis Analysis
Phenolphthalein can be synthesized by condensation of phthalic anhydride with two equivalents of phenol under acidic conditions . It was discovered in 1871 by Adolf von Baeyer . The reaction can also be catalyzed by a mixture of zinc chloride and thionyl chloride .Molecular Structure Analysis
The structure of Phenolphthalein has 3 hexagonal structures, one pentagonal structure, 2 alcoholic groups, and one ketone group . Besides, Phenolphthalein structure form of the carbon, hydrogen, and oxygen chains .Chemical Reactions Analysis
Phenolphthalein is a weak acid, which can lose H+ ions in solution . The nonionized phenolphthalein molecule is colorless and the double deprotonated phenolphthalein ion is fuchsia . Further proton loss in higher pH occurs slowly and leads to a colorless form .Physical And Chemical Properties Analysis
Phenolphthalein is a white powder soluble in water (400 mg/L), and it has a density of 1.277 g/cm3 at 32 ºC . Its melting point is in the range of 259-261 ºC . Its molar mass is 318.32 g/mol .Scientific Research Applications
pH Sensing and Evaluation
Phenolphthalin has been utilized in the development of pH sensors. Researchers have immobilized phenolphthalein on gold nanoparticles to create sensors that can detect changes in pH levels. These sensors are based on the sol–gel method and can exhibit different morphologies such as spherical, dendritic, and flower shapes when the pH is varied from 1 to 12 . The sensitivity of these sensors is highlighted by their fast response time and the ability to detect a wide range of pH values, making them suitable for various scientific and industrial applications.
Colorimetric Recognition
Functional derivatives of phenolphthalein have been designed for colorimetric recognition of guest molecules. These derivatives consist of a phenolphthalein skeleton and two crown rings, allowing them to interact with and recognize different molecules based on their size, length, and chirality. This application is significant in the field of supramolecular chemistry, where such interactions are fundamental for understanding vital functions in cells .
Inclusion Complex Formation
Phenolphthalin plays a role in the formation of inclusion complexes with β-cyclodextrin. This process has been studied using UV–Vis and FT-IR spectroscopies, and the thermodynamic parameters of the inclusion process have been calculated. The presence of alkali iodide salts can influence this process, which is relevant for understanding molecular encapsulation and release mechanisms .
Optically Active Nanomaterials
The encapsulation of phenolphthalein within nanomatrices has led to the development of optically active materials. These materials can be used for sensing applications due to their high surface area, transparency, and stability. The choice of phenolphthalein as a fluorescent dye is particularly advantageous for studying structural changes in solid matrices and has potential applications in medical devices, light guides in lasers, and chemical sensors .
Photoluminescence Studies
Phenolphthalin-immobilized gold nanoparticles have been studied for their photoluminescence properties. The intensity of photoluminescence can vary with the pH, indicating a high charge carrier’s recombination at acidic pH. This property is essential for the development of high-sensitive sensors and photonic devices .
Structural Analysis of Solid Matrices
The immobilization of phenolphthalein in sol–gel-based matrices is a promising route for synthesizing chemical solid-state sensors. The stability of these matrices depends on various factors such as particle size, deposition conditions, and film thickness. Phenolphthalin’s role in these matrices is crucial for designing novel sensor materials and photocatalysts .
Safety And Hazards
properties
IUPAC Name |
2-[bis(4-hydroxyphenyl)methyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24/h1-12,19,21-22H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFPYJTVNSSLBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022439 | |
Record name | Phenolphthalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenolphthalin | |
CAS RN |
81-90-3 | |
Record name | Phenolphthalin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenolphthalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-[bis(4-hydroxyphenyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenolphthalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α-bis(4-hydroxyphenyl)-o-toluic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Feasible Synthetic Routes
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